Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate is an organic compound with a unique structure that includes an amino group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate typically involves multiple steps starting from 1,4-cyclohexanedione. The synthetic route includes:
Wittig Reaction: This step involves the formation of an alkene intermediate.
Condensation Reaction: The intermediate undergoes condensation to form a more complex structure.
Catalytic Hydrogenation: This step reduces the intermediate to form the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters
Scientific Research Applications
Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of dopamine receptor ligands, which are important in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets:
Dopamine Receptors: The compound acts as a ligand for dopamine receptors, influencing neurotransmitter activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-1-(1-hydroxycyclohexyl)ethyl)phenol: Similar structure but with a phenol group.
Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate: Contains a quinazoline ring, differing in its aromatic structure.
Uniqueness
Ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(4-amino-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h8,13H,2-7,11H2,1H3 |
InChI Key |
QYEQRORAJHJNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.